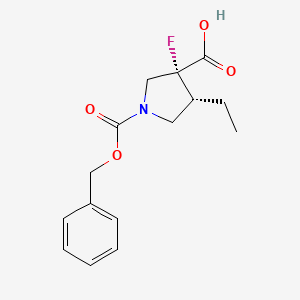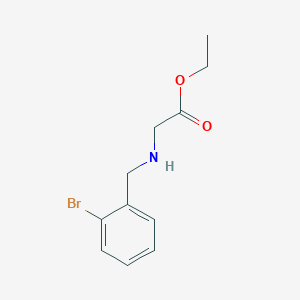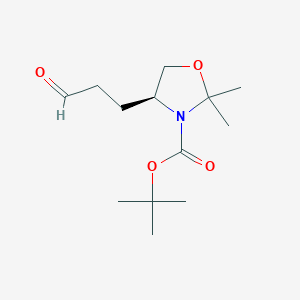![molecular formula C9H8BrN3O2 B13516778 Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B13516778.png)
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
Méthodes De Préparation
The synthesis of methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves a multi-step process. One common method starts with the appropriate methyl ketone, which undergoes a cyclocondensation reaction with 3-methyl-1H-pyrazol-5-amine. The reaction conditions often include the use of solvents like chloroform and reagents such as sodium sulfate for drying . Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
Analyse Des Réactions Chimiques
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium carbonate for neutralization and chloroform for extraction . The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of antitumor and enzymatic inhibitory agents.
Material Science: The compound’s photophysical properties make it useful in the development of fluorescent probes and organic light-emitting devices.
Biological Research: It is used in bioimaging applications due to its fluorescent properties.
Mécanisme D'action
The mechanism of action of methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as antitumor activity . The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate can be compared with other pyrazolo[1,5-a]pyrimidine derivatives, such as:
3-Bromo-2-methylpyrazolo[1,5-a]pyrimidine: Similar in structure but lacks the carboxylate group.
Ethyl 6-bromo-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate: Similar but with an ethyl ester instead of a methyl ester.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C9H8BrN3O2 |
|---|---|
Poids moléculaire |
270.08 g/mol |
Nom IUPAC |
methyl 3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C9H8BrN3O2/c1-5-7(10)8-11-3-6(9(14)15-2)4-13(8)12-5/h3-4H,1-2H3 |
Clé InChI |
GXILVJLGHBWCFW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN2C=C(C=NC2=C1Br)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl[(3-methylidenecyclobutyl)methyl]amine hydrochloride](/img/structure/B13516703.png)
![Methyl[3-(4-methyl-1,3-thiazol-5-yl)propyl]amine dihydrochloride](/img/structure/B13516705.png)

![1-[1-(2-Methoxypropan-2-yl)cyclopropyl]methanamine](/img/structure/B13516721.png)
![(4R)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid](/img/structure/B13516722.png)









